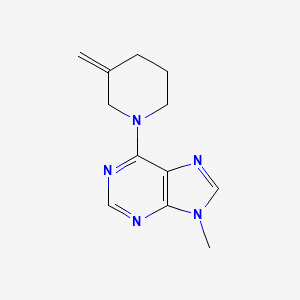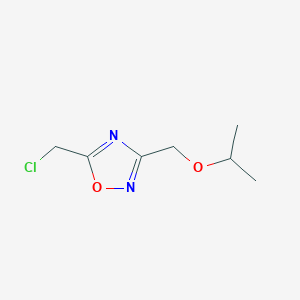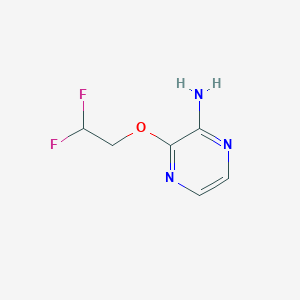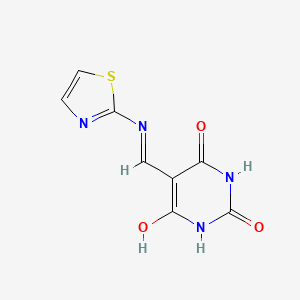
(Z)-3-(3-(naphthalen-1-yl)-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, the products it forms, the conditions needed for the reactions, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography can be used .Applications De Recherche Scientifique
Synthesis and Anticancer Evaluation
The synthesis of derivatives related to the mentioned compound involves reactions with different nucleophile agents, leading to the creation of compounds with potential anticancer properties. One study synthesized compounds through reactions with hydrazine hydrate, phenyl hydrazine, and other agents, evaluating them for their anticancer activities. The investigation revealed the potential of these synthesized compounds as anticancer agents, highlighting their significance in medicinal chemistry and drug discovery efforts (Gouhar & Raafat, 2015).
Gravimetric Determination
A derivative of the compound was proposed as a new reagent for the gravimetric determination of zirconium. This application is significant for analytical chemistry, offering a new method for the precise measurement of zirconium in various samples. The precipitate formed during the process can be weighed directly, providing a straightforward approach to zirconium quantification (Popa et al., 1966).
Anticancer and Antiangiogenic Activities
Research has also focused on the synthesis of diaryl pyrazoline thiazolidinediones, incorporating elements such as naphthyl and pyridyl linkers. These compounds have been evaluated for their dual inhibitory effects on vascular endothelial growth factors receptor-2 (VEGFR-2) and histone deacetylase 4 (HDAC4), showing promising anticancer and antiangiogenic activities. Such studies are crucial for the development of new therapeutic agents targeting cancer epigenetics and angiogenesis, providing insights into potential treatments for various types of cancer (Upadhyay et al., 2021).
Metal Ion Detection in Cells
Another application involves the use of a related fluorescent sensor for the detection of metal ions such as Zn2+ and Mg2+ in human gastric adenocarcinoma cells. This sensor demonstrates excellent selectivity and sensitivity, based on a chelation-enhanced fluorescence (CHEF) effect. Such research contributes to the field of bioanalytical chemistry, offering tools for monitoring intracellular levels of essential metal ions in living cells, which is crucial for understanding various biological processes and disease states (Dhara et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-naphthalen-1-yl-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c24-17(25)8-9-23-11-13(10-16-19(26)21-20(27)28-16)18(22-23)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,10-11H,8-9H2,(H,24,25)(H,21,26,27)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOWLSZJANSEEM-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3C=C4C(=O)NC(=S)S4)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3/C=C\4/C(=O)NC(=S)S4)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516185.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2516190.png)

![6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B2516196.png)


![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2516199.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516201.png)


